molecular formula C22H37N3O B2879174 1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole CAS No. 314273-15-9

1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole

Cat. No.: B2879174
CAS No.: 314273-15-9
M. Wt: 359.558
InChI Key: KLUZJZNPJNVAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole” is a chemical compound with the molecular formula C22H37N3O . It has a molecular weight of 359.55 . The compound contains a total of 63 atoms; 37 Hydrogen atoms, 22 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzotriazole ring attached to a dodecyloxy-2-methylpropyl chain . The exact spatial arrangement of these components would require more detailed spectroscopic data for accurate determination.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 466.9±28.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its pKa value is predicted to be 1.53±0.30 .

Properties

IUPAC Name

1-(1-dodecoxy-2-methylpropyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O/c1-4-5-6-7-8-9-10-11-12-15-18-26-22(19(2)3)25-21-17-14-13-16-20(21)23-24-25/h13-14,16-17,19,22H,4-12,15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUZJZNPJNVAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(C(C)C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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